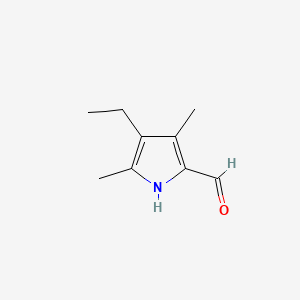
1,4-Dimethyl-5-nitroimidazol
Übersicht
Beschreibung
1,4-Dimethyl-5-nitroimidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. The nitro group at the 5-position and the methyl groups at the 1- and 4-positions confer unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
Antibakterielles Mittel
“1,4-Dimethyl-5-nitroimidazol” hat sich in vitro als wirksam gegen verschiedene Bakterienstämme wie E. coli, S. aureus und P. aeruginosa erwiesen . Dies deutet auf seinen potenziellen Einsatz als antibakterielles Mittel in medizinischen Behandlungen hin.
Antiparasitäre Behandlung
Verbindungen, die 5-Nitroimidazol enthalten, wie “this compound”, werden in der Medizin häufig zur Hemmung des Wachstums anaerober Bakterien und einiger Protozoen eingesetzt , was auf seine Anwendung in antiparasitären Behandlungen hinweist.
Krebsforschung
In der Krebsforschung wurde “this compound” auf seine radiosensibilisierenden Eigenschaften untersucht. Studien vergleichen seine Wirksamkeit mit anderen Nitroimidazol-Analoga in Ex-vivo-Assays mit überlebenden Klonogenen und mit In-vivo-Hemmung des Tumorwachstums .
Synthese von Imidazolen
Die Verbindung spielt auch eine Rolle bei der Synthese von Imidazolen. Sie kann als Vorläufer oder Zwischenprodukt im Syntheseprozess verwendet werden und trägt zur Entwicklung verschiedener Imidazol-Derivate bei .
Chemotherapeutische Anwendungen
Aufgrund seiner vielfältigen pharmakologischen Aktivitäten wird “this compound” auf seinen Einsatz als Chemotherapeutikum mit potenziellen Antikrebs-, Anti-HIV-, Antituberkulose- und Antileishmaniose-Eigenschaften untersucht .
Bildgebende Mittel in der Medizin
Die Eigenschaften der Verbindung machen sie auch zu einem Kandidaten für den Einsatz als bildgebendes Mittel in der medizinischen Diagnostik und unterstützen die Visualisierung bestimmter Krankheiten oder Zustände .
Wirkmechanismus
Target of Action
1,4-Dimethyl-5-nitroimidazole, a member of the nitroimidazole class of drugs, primarily targets protozoan infections . The compound is effective against organisms such as Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia .
Mode of Action
The mode of action of 1,4-Dimethyl-5-nitroimidazole involves a two-step process. Firstly, the compound undergoes reduction and activation through low-redox-potential reactions, mediated by proteins present in the target protozoans . The nitro group of 1,4-Dimethyl-5-nitroimidazole is reduced, generating a free nitro radical . This free nitro radical is believed to be responsible for the compound’s antiprotozoal activity .
Biochemical Pathways
The biochemical pathways affected by 1,4-Dimethyl-5-nitroimidazole involve the disruption of DNA and inhibition of protein synthesis in susceptible bacteria, leading to cell death . The compound acts as a bactericidal and antimicrobial agent . The reduction of the nitro group of 1,4-Dimethyl-5-nitroimidazole is mediated by ferredoxin, which receives an electron from the pyruvate-ferredoxin oxidoreductase (PFOR) complex via conversion of pyruvate to acetyl coenzyme A .
Pharmacokinetics
Upon oral administration, 1,4-Dimethyl-5-nitroimidazole is quickly and completely absorbed, penetrating body tissues and secretions such as saliva, vaginal secretions, and semen . The drug is metabolized in the liver and excreted in the urine .
Result of Action
The result of the action of 1,4-Dimethyl-5-nitroimidazole is the effective treatment of various protozoan infections. The compound’s interaction with its targets leads to the disruption of DNA and inhibition of protein synthesis, causing cell death and effectively treating the infection .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-5-nitroimidazole can be synthesized through several methods. One common approach involves the nitration of 1,4-dimethylimidazole using a mixture of nitric acid and sulfuric acid . The reaction conditions typically require careful control of temperature and concentration to ensure the selective nitration at the 5-position.
Industrial Production Methods
Industrial production of 1,4-dimethyl-5-nitroimidazole often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethyl-5-nitroimidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas
Eigenschaften
IUPAC Name |
1,4-dimethyl-5-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4-5(8(9)10)7(2)3-6-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGUTYIXCZDKJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206358 | |
| Record name | 1,4-Dimethyl-5-nitro-1H-imidazole (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57658-79-4 | |
| Record name | Imidazole, 1,4-dimethyl-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057658794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dimethyl-5-nitro-1H-imidazole (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














